
1-(5-Bromo-2-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methylphenyl)ethanone is a chemical compound with the CAS Number: 90326-54-8 . It has a molecular weight of 213.07 g/mol . The IUPAC name for this compound is 1-(5-bromo-2-methylphenyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 . This indicates the molecular structure of the compound. The Canonical SMILES representation is CC1=C(C=C(C=C1)Br)C(=O)C .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 213.07 g/mol . The compound has a topological polar surface area of 17.1 Ų .Scientific Research Applications
Antimicrobial Properties
- Molecular Docking and ADMET Studies : Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, demonstrates significant antimicrobial properties. Molecular docking studies reveal its binding efficacy with various proteins in Staphylococcus aureus. It also shows good ADMET properties, indicating its potential as an antimicrobial agent (Medicharla SRI Satya et al., 2022).
Anticholinesterase Activity
- Synthesis and Biological Evaluation : A study focused on synthesizing various 1-(substituted phenyl)ethanone derivatives, including those similar to 1-(5-Bromo-2-methylphenyl)ethanone, to evaluate their anticholinesterase activities. These compounds showed significant inhibitory effects, particularly those with electron-donating substituents (Usama Abu Mohsen et al., 2014).
Enzyme Inhibition and Antioxidant Properties
- Benzyl Phenyl Ketone Derivatives : Research on benzyl phenyl ketone derivatives, which include structures similar to this compound, has revealed their potential as enzyme inhibitors and antioxidants. These compounds exhibited antibacterial and antiproliferative properties, particularly against E. coli and S. aureus (Y. Vásquez-Martínez et al., 2019).
Immunomodulatory Effects
- Biological Activities of Thiazolo-Benzimidazole Derivatives : In a study involving 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, significant immunosuppressive and immunostimulatory effects were observed. These compounds also showed cytotoxicity against various carcinoma cells, indicating their potential in immunotherapy and cancer research (H. Abdel‐Aziz et al., 2011).
Antimicrobial Evaluation of Isonicotinate Derivatives
- Synthesis and Characterization of Isonicotinate Derivatives : Studies involving compounds similar to this compound, such as 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, have demonstrated significant antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (S. Viveka et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMVYUFRYQVCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90326-54-8 |
Source


|
| Record name | 1-(5-bromo-2-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



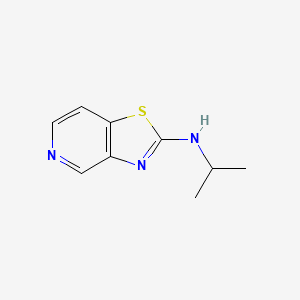
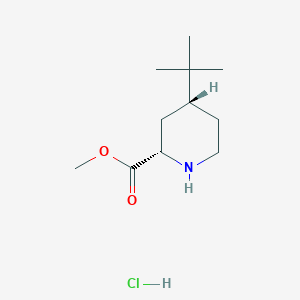

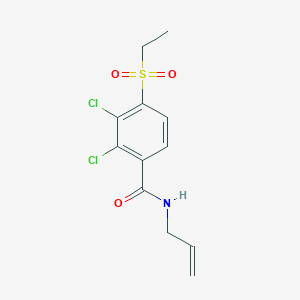
![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)
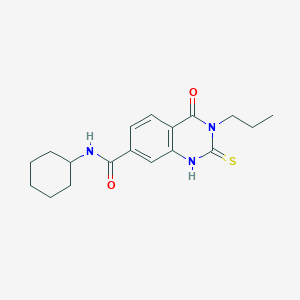

![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)
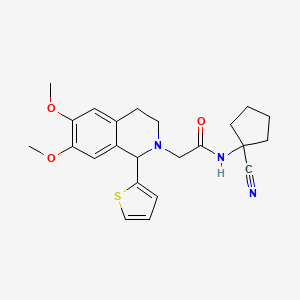
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
